SK-575 mechanism of action
SK-575 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of EA 575®
Introduction
EA 575® is a proprietary dry extract of ivy leaves (Hedera helix L.), specifically a drug extract ratio (DER) of 5-7.5:1, utilizing 30% ethanol as the extraction solvent.[1][2][3] It is a well-characterized phytopharmaceutical agent recognized for its clinical efficacy in treating respiratory conditions, particularly those involving cough and inflammation.[1][2][3][4][5][6][7] The therapeutic effects of EA 575® are attributed to a complex interplay of its bioactive constituents, primarily triterpene saponins (such as α-hederin and hederacoside C) and polyphenols, which modulate multiple intracellular signaling pathways.[8] This technical guide provides a detailed overview of the core mechanisms of action of EA 575®, focusing on its influence on the NF-κB pathway, adenosine A2B receptor signaling, β2-adrenergic signaling, and its immunomodulatory activities.
Modulation of the NF-κB Signaling Pathway
The anti-inflammatory properties of EA 575® are significantly mediated through its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][8][9] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[1][8]
EA 575® inhibits the transcriptional activity of NF-κB by partially preventing its translocation into the nucleus upon stimulation with Tumor Necrosis Factor-alpha (TNFα).[1][9] The underlying mechanism involves the stabilization of the NF-κB:IκBα complex.[1][8][9] EA 575® achieves this by reducing the phosphorylation of IκBα, the inhibitory subunit of NF-κB, while concurrently enhancing the phosphorylation of RelA (p65), a subunit of NF-κB.[1][9] This differential phosphorylation pattern is thought to switch the specificity of the IκB kinase (IKK), leading to a more stable NF-κB:IκBα complex and consequently, reduced nuclear translocation of NF-κB.[1][9]
Quantitative Data:
| Cell Line | Stimulant | EA 575® Concentration | Observed Effect | Reference |
| J774.2 (murine macrophages) | TNFα (25 ng/ml) | Not specified | Partial inhibition of NF-κB (RelA) nuclear translocation. | [1] |
| HEK293 | TNFα (10 ng/ml) | Not specified | 47.4% decrease in Venus fluorescence in a protein fragment complementation assay, indicating stabilization of the NF-κB:IκBα complex. | [1] |
| Human monocytic and lung epithelial cell lines | Not specified | Not specified | Decreased transcriptional activity of NF-κB. | [9] |
Experimental Protocols:
NF-κB Nuclear Translocation Assay: [1][9]
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Cell Lines: J774.2 and HEK293 cells.
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Method: Immunofluorescence.
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Protocol: Cells were incubated with or without EA 575® before stimulation with TNFα. After stimulation, cells were fixed, permeabilized, and incubated with a primary antibody against the NF-κB p65 subunit (RelA). A fluorescently labeled secondary antibody (e.g., Cy3 conjugated) was used for visualization. Nuclear translocation was observed using fluorescence microscopy.
Protein Fragment Complementation Assay for NF-κB:IκBα Stability: [1]
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Method: A protein fragment complementation assay using the fluorescent protein Venus.
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Protocol: HEK293 cells were transfected with constructs expressing NF-κB and IκBα fused to non-fluorescent fragments of the Venus protein. The binding of NF-κB to IκBα brings the Venus fragments into proximity, resulting in fluorescence. Cells were pre-incubated with EA 575® and then stimulated with TNFα. The change in fluorescence intensity was measured to determine the stability of the NF-κB:IκBα complex.
Western Blot for Phosphorylation Status: [9]
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Method: Western Blot Analysis.
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Protocol: Cells were treated with EA 575® and stimulated with TNFα. Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated forms of RelA and IκBα.
Signaling Pathway Diagram:
Caption: EA 575® inhibits the NF-κB pathway by stabilizing the IκBα-NF-κB complex.
Inhibition of Adenosine A2B Receptor (A2BAR) Signaling
EA 575® has been shown to indirectly inhibit the signaling cascade of the adenosine A2B receptor (A2BAR).[9][10][11][12][13] This is a significant finding as A2BAR signaling is implicated in chronic inflammatory airway diseases.[9][10][12] The inhibitory effect of EA 575® on A2BAR is indirect and requires several hours of incubation to manifest.[9][10][12]
The inhibition of A2BAR signaling by EA 575® leads to a reduction in several downstream events, including:
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Reduced recruitment of β-arrestin 2 to the receptor.[9][10][12]
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Inhibition of cAMP Response Element (CRE) activation.[9][10][12][13]
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Decreased A2BAR-mediated IL-6 release from lung epithelial cells.[9][10][12][13]
Quantitative Data:
| Cell Line | Stimulant | EA 575® Concentration | Incubation Time | Observed Effect | Reference |
| HEK293 | Adenosine (100 µM) | 80-240 µg/mL | 16 hours | Significant inhibition of CRE activation (max reduction of 24.23 ± 9.38%). | [13] |
| HEK293 | BAY 60-6583 (10 µM) | 80-240 µg/mL | 16 hours | Dose-dependent inhibition of A2BAR-mediated CRE activation (up to 20.18 ± 2.67%). | [13] |
| Transiently transfected HEK cells | NECA (10 µM) | 160 µg/mL | 16 hours | Significant inhibition of β-arrestin 2 recruitment by 16.90 ± 4.69%. | [13] |
| Transiently transfected HEK cells | BAY 60-6583 (10 µM) | 160 µg/mL | 16 hours | Significant inhibition of β-arrestin 2 recruitment by 9.31 ± 4.82%. | [13] |
| Calu-3 | Adenosine | Not specified | Not specified | Reduction in adenosine-mediated IL-6 release. | [13] |
Experimental Protocols:
Dynamic Mass Redistribution (DMR) Assay: [9][10][12]
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Method: To assess the general cellular response mediated by A2BAR signaling.
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Protocol: HEK293 cells were treated with EA 575® for varying durations before stimulation with an A2BAR agonist. The redistribution of cellular mass was measured as an indicator of receptor activation.
cAMP and β-arrestin 2 Recruitment Assays: [9][10][12]
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Cell Line: Luciferase-based HEK293 reporter cell lines.
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Protocol: Cells were pre-incubated with EA 575® and then stimulated with an A2BAR agonist. Changes in intracellular cAMP levels and the recruitment of β-arrestin 2 to the receptor were quantified using specific reporter assays.
CRE Activation Assay: [9][10][12][13]
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Cell Line: HEK293 reporter cell line with a CRE-luciferase construct.
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Protocol: Cells were pre-incubated with EA 575® for 16 hours and then stimulated with adenosine or a specific A2BAR agonist. Luciferase activity was measured to determine the level of CRE activation.
IL-6 Release Assay: [9][10][12]
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Cell Line: Calu-3 lung epithelial cells.
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Method: Lumit™ Immunoassay.
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Protocol: Cells were treated with EA 575® and stimulated with an A2BAR agonist. The amount of IL-6 released into the cell culture supernatant was quantified.
Signaling Pathway Diagram:
Caption: EA 575® indirectly inhibits the A2BAR signaling cascade.
Biased Signaling of the β2-Adrenergic Receptor
EA 575® exhibits a unique mechanism of action on the β2-adrenergic receptor (β2-AR), promoting biased signaling.[10][14] Instead of acting as a direct agonist, EA 575® modulates the receptor's response to stimulation.[10][14] Specifically, it inhibits the recruitment of β-arrestin 2 to the β2-AR, which in turn enhances the G protein/cAMP signaling pathway.[10][14] This is significant because the G protein/cAMP pathway is associated with the therapeutic bronchodilatory effects, while the β-arrestin pathway can lead to receptor desensitization and internalization.[10][14]
The active component α-hederin, found in EA 575®, has been shown to indirectly inhibit the G protein-coupled receptor kinase 2 (GRK2)-mediated phosphorylation of the β2-AR.[13] This inhibition of phosphorylation is the likely reason for the decreased recruitment of β-arrestin 2.[13] By favoring the G protein/cAMP pathway, EA 575® enhances the β2-adrenergic responsiveness, leading to bronchodilation.[13]
Experimental Protocols:
Dynamic Mass Redistribution (DMR) Assay: [10][14]
-
Cell Lines: HEK wild-type and HEK β-arrestin knock-out cells.
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Protocol: The impact of EA 575® on β2-adrenergic signaling was assessed by measuring changes in cellular mass redistribution upon receptor stimulation in both wild-type and β-arrestin deficient cells.
cAMP Formation Assay: [10][14]
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Method: GloSensor™ assay.
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Protocol: Intracellular cAMP levels were measured in response to β2-AR stimulation in the presence and absence of EA 575® to quantify the enhancement of G protein/cAMP signaling.
β-arrestin 2 Recruitment Assay: [10][14]
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Method: PathHunter® assay.
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Protocol: The recruitment of β-arrestin 2 to the β2-AR was monitored following receptor stimulation with and without EA 575® treatment.
Signaling Pathway Diagram:
Caption: EA 575® promotes biased signaling of the β2-AR towards the Gs-protein pathway.
Immunomodulatory Effects on Dendritic Cells and T-Cell Polarization
EA 575® demonstrates potent immunomodulatory properties by directly acting on dendritic cells (DCs), which are key regulators of T-cell mediated immunity.[8] The effects are dose-dependent, with lower concentrations promoting immunoregulatory responses and higher concentrations exerting more pronounced anti-inflammatory effects.[15][16]
At non-cytotoxic concentrations (up to 100 µg/mL), EA 575®:
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Inhibits the differentiation and maturation of monocyte-derived DCs (MoDCs).[15][16]
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Reduces the expression of maturation markers (CD83), co-stimulatory molecules (CD40, CD86), and HLA-DR on MoDCs.[15][16]
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Decreases the production of pro-inflammatory cytokines by MoDCs, including IL-12, IL-23, IL-1β, IL-6, and TNF-α.[15][16]
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Induces a tolerogenic phenotype in DCs, characterized by the upregulation of inhibitory markers such as PD-L1, ILT3, and ILT4.[15]
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Modulates T-helper (Th) cell polarization:
Quantitative Data:
| Cell Type | EA 575® Concentration | Observed Effect | Reference |
| Monocytes | Up to 100 µg/mL | No significant effect on metabolic activity (non-cytotoxic). | [8] |
| Monocytes | 200 µg/mL and 400 µg/mL | Reduced metabolic activity (cytotoxic). | [8] |
| Monocyte-derived DCs | 20 µg/mL and 100 µg/mL | Inhibition of differentiation and maturation. | [15][16] |
| Mature MoDCs | 100 µg/mL | Stronger inhibition of T-cell proliferation and Th1/Th17 responses. | [15][16] |
| Mature MoDCs | 20 µg/mL | Increased Th2 and IL-10 responses. | [15][16] |
Experimental Protocols:
Monocyte-Derived Dendritic Cell (MoDC) Culture: [15]
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Protocol: Human monocytes are cultured in the presence of IL-4 and GM-CSF to differentiate into immature MoDCs. EA 575® is added at the beginning of the culture. Maturation of DCs is induced by adding LPS and IFN-γ.
Phenotypic Analysis of DCs: [15]
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Method: Flow cytometry.
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Protocol: Differentiated and matured MoDCs are stained with fluorescently labeled antibodies against surface markers (e.g., CD1a, CD83, CD86, HLA-DR, PD-L1) and analyzed by flow cytometry.
T-cell Proliferation and Polarization Assays: [15]
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Protocol: EA 575®-treated MoDCs are co-cultured with allogeneic T-cells. T-cell proliferation is measured (e.g., by CFSE dilution). Cytokine production by T-cells is analyzed by intracellular cytokine staining and flow cytometry or by ELISA/multiplex assays on culture supernatants to determine Th polarization.
Experimental Workflow Diagram:
Caption: Experimental workflow for assessing the immunomodulatory effects of EA 575®.
Conclusion
The mechanism of action of EA 575® is multifaceted, involving the modulation of several key signaling pathways that are central to inflammation and immune regulation. Its ability to inhibit the NF-κB and adenosine A2B receptor signaling pathways contributes to its anti-inflammatory effects. The promotion of biased signaling of the β2-adrenergic receptor provides a basis for its bronchodilatory properties. Furthermore, its dose-dependent immunomodulatory effects on dendritic cells and T-cell polarization highlight a sophisticated mechanism for regulating immune responses in the airways. This complex pharmacology, targeting multiple pathways simultaneously, underlies the clinical efficacy of EA 575® in the treatment of respiratory diseases.
References
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- 3. Efficacy of two dosing schemes of a liquid containing ivy leaves dry extract EA 575 versus placebo in the treatment of acute bronchitis in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ivy-leaves-extract-ea-575-in-the-treatment-of-cough-during-acute-respiratory-tract-infections-meta-analysis-of-double-blind-randomized-placebo-controlled-trials - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. S-EPMC9681772 - Ivy leaves extract EA 575 in the treatment of cough during acute respiratory tract infections: meta-analysis of double-blind, randomized, placebo-controlled trials. - OmicsDI [omicsdi.org]
- 8. Ivy Leaf Dry Extract EA 575® Is a Potent Immunomodulator Acting on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of ivy leaves dry extract: influence on transcriptional activity of NFκB | Scilit [scilit.com]
- 10. Ivy leaves dry extract EA 575® mediates biased β2-adrenergic receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Ivy Leaf Dry Extract EA 575® Has an Inhibitory Effect on the Signalling Cascade of Adenosine Receptor A2B | Semantic Scholar [semanticscholar.org]
- 12. Ivy Leaf Dry Extract EA 575® Has an Inhibitory Effect on the Signalling Cascade of Adenosine Receptor A2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Ivy Leaf Dry Extract EA 575® Is a Potent Immunomodulator Acting on Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
